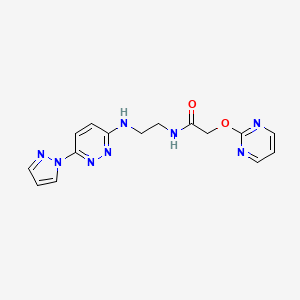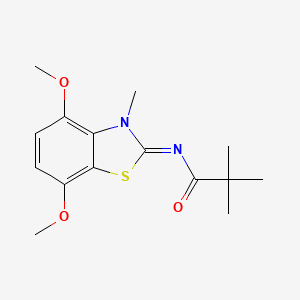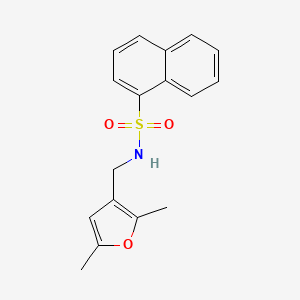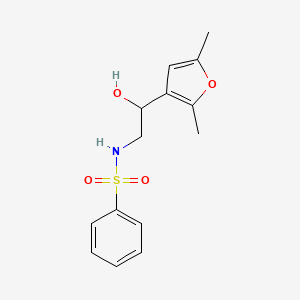![molecular formula C24H19N3O2S B2886365 2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide CAS No. 375838-28-1](/img/structure/B2886365.png)
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C24H19N3O2S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound 2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as BAS 00635095, has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Anticancer Agent Synthesis
This compound serves as a scaffold for the synthesis of various derivatives with potential anticancer activity. For instance, it has been utilized to create pyrazole, dihydropyrazole, triazole, thioxopyrazolidinone, and dihydroisoxazolone derivatives . These derivatives have shown promising results against human tumor cell lines, including breast adenocarcinoma and hepatocellular carcinoma, by inhibiting the activity of urokinase, which is implicated in cancer invasion and metastasis .
Targeted Therapy Development
Due to its specificity towards tumor cells, BAS 00635095 derivatives can be used in targeted therapies. These therapies often have a broader therapeutic window with less toxicity and can be useful in combination with traditional cytotoxic chemotherapy or radiation to produce additive or synergistic effects .
Enzyme Inhibition
The compound and its derivatives have been studied as peptide enzyme inhibitors. They mimic the transition states of amines and esters in biological processes, which is crucial for developing new medications that can selectively inhibit specific enzymes involved in disease pathways .
Antiviral Research
Derivatives of BAS 00635095 have been tested for antiviral activity. For example, the antiviral activity against the replication of the cantagalo virus was tested on N-aminoesters 1,2,3 triazole . This suggests potential applications in the development of new antiviral drugs.
Chemical Synthesis and Catalysis
The compound’s structure allows for high regioselectivity in chemical reactions, making it valuable in synthetic chemistry. It has been used in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is a cornerstone of click chemistry, to achieve high yields and regioselectivity .
properties
IUPAC Name |
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c25-14-21-20(19-12-6-8-16-7-4-5-11-18(16)19)13-22(28)27-24(21)30-15-23(29)26-17-9-2-1-3-10-17/h1-12,20H,13,15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBGPARKXSHFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)
![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)




![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)
![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)



